Homopolymerization Rate: 1,3-DVB Polymerizes Faster than 1,4-DVB in Both Toluene and 2-Ethylhexanoic Acid
In a head-to-head kinetic study at 70°C, pure meta-divinylbenzene (1,3-DVB) polymerized at a measurably higher rate than pure para-divinylbenzene (1,4-DVB) in both toluene and 2-ethylhexanoic acid (2-EHA) solvents. The apparent rate constant ratio (k_p/k_t)^(1/2) was higher for the meta isomer in both solvent systems, and this rate advantage was observed consistently in the pre-gelation regime .
| Evidence Dimension | Homopolymerization rate (apparent rate constant ratio (k_p/k_t)^(1/2)) |
|---|---|
| Target Compound Data | Higher (k_p/k_t)^(1/2) value than para isomer in both toluene and 2-EHA; pre-gelation rate higher than para-DVB |
| Comparator Or Baseline | Pure para-divinylbenzene (1,4-DVB) — lower (k_p/k_t)^(1/2); polymerizes more slowly |
| Quantified Difference | meta-DVB polymerizes faster than para-DVB; quantitative rate constant ratios reported in the primary study; earlier gel times for meta-DVB confirmed by both visual observation and SEC |
| Conditions | 70°C, bulk polymerization in toluene and 2-ethylhexanoic acid (2-EHA) as diluents; kinetics monitored by dilatometry; gel point determined visually and by size exclusion chromatography |
Why This Matters
Faster polymerization kinetics of 1,3-DVB enable shorter cycle times in resin bead manufacturing and can reduce the initiator loading required to achieve target conversion.
- [1] Nyhus, A. K.; Hagen, S.; Berge, A. A kinetic study of the polymerization of pure meta-divinylbenzene and pure para-divinylbenzene. Journal of Polymer Science Part A: Polymer Chemistry, 1999, 37, 3345–3359. View Source
